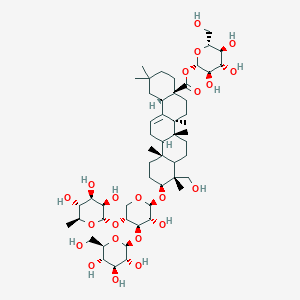
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate is an organic compound with a unique structure that includes an ester functional group
Preparation Methods
The synthesis of Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(methoxymethyl)-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. These methods often employ catalysts and solvents that are compatible with large-scale production.
Chemical Reactions Analysis
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Used in the production of fragrances and flavorings due to its ester functional group, which imparts pleasant aromas.
Mechanism of Action
The mechanism by which Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as substrates for metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used widely in industry and laboratories.
Mthis compound: A similar compound where the ethyl group is replaced by a methyl group, affecting its reactivity and applications.
Butyl 2-(methoxymethyl)-3-methylbut-2-enoate: Another ester with a butyl group, which may have different physical properties and uses.
Properties
CAS No. |
102674-24-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(methoxymethyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(10)8(6-11-4)7(2)3/h5-6H2,1-4H3 |
InChI Key |
UAXSFBFMGJGLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)

![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)



![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)



![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
